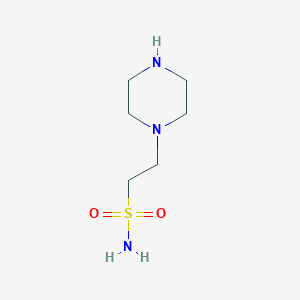

2-(Piperazin-1-yl)ethane-1-sulfonamide

Overview

Description

“2-(Piperazin-1-yl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C6H15N3O2S . It has a molecular weight of 193.27 .

Synthesis Analysis

The synthesis of piperazine derivatives has been reported in various studies . For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of “2-(Piperazin-1-yl)ethane-1-sulfonamide” consists of six carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

The density of “2-(Piperazin-1-yl)ethane-1-sulfonamide” is approximately 1.240±0.06 g/cm3 . The boiling point is predicted to be around 378.1±52.0 °C .Scientific Research Applications

Self-Assembly in Materials Science

- Helical Polymer Synthesis : A study demonstrates the self-assembly of a helical polymer using a sulfonate salt related to 2-(Piperazin-1-yl)ethane-1-sulfonamide. This polymer features two independent silver-containing helical chains, showcasing potential applications in materials science (Sun et al., 2003).

Analytical Chemistry

- Derivatization Reagent for Liquid Chromatography : A sulfonate reagent related to 2-(Piperazin-1-yl)ethane-1-sulfonamide was synthesized for analytical derivatization in liquid chromatography. It is designed for sensitive detection and can be removed post-derivatization, enhancing chromatographic analysis (Wu et al., 1997).

Medicinal Chemistry

- Synthesis of Bioactive Derivatives : Research indicates the synthesis of new sulfonamide and amide derivatives containing piperazine rings for potential antimicrobial, antifungal, and antimalarial applications (Bhatt et al., 2016).

- Alzheimer's Disease Treatment : A study explored the synthesis of 2-furoyl piperazine based sulfonamide derivatives as therapeutic agents for Alzheimer's disease, demonstrating their potential as lead compounds for treatment (Hassan et al., 2019).

Enzyme Inhibition Studies

- Inhibition of Enzymes : A compound structurally similar to 2-(Piperazin-1-yl)ethane-1-sulfonamide was investigated for its inhibitory effect on cytochrome P450 enzymes, highlighting its potential in drug metabolism studies (Hvenegaard et al., 2012).

- Multifunctional Antioxidants : Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide were synthesized as multifunctional antioxidants. These compounds show promise for the treatment of age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Heterocyclic Chemistry

- Synthesis of N-Heterocycles : A method for synthesizing various N-heterocycles, including piperazines, using α-phenylvinylsulfonium salts, has been reported. This approach offers potential in the synthesis of novel compounds with diverse applications (Matlock et al., 2015).

Receptor Binding Studies

- Adenosine A2B Receptor Antagonists : 1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were synthesized and characterized as antagonists for the A2B adenosine receptors. These compounds showed high affinity and selectivity, making them useful in pharmacological studies (Borrmann et al., 2009).

Chromatography Applications

- Derivatization Reagent for Chromatography : Another study on a sulfonate reagent shows its application in chromatographic derivatization. This highlights the versatility of piperazine derivatives in analytical chemistry (Kou et al., 1995).

properties

IUPAC Name |

2-piperazin-1-ylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2S/c7-12(10,11)6-5-9-3-1-8-2-4-9/h8H,1-6H2,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTYJVALVSCHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazin-1-yl)ethane-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)

amine](/img/structure/B1526095.png)

![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)

![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)